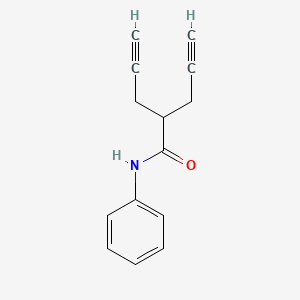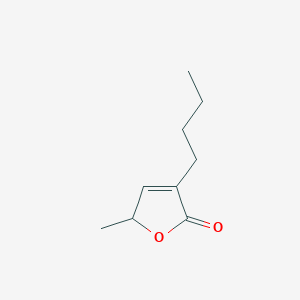![molecular formula C18H11N3 B14332013 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile CAS No. 101341-02-0](/img/structure/B14332013.png)
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a cyanophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
化学反应分析
Types of Reactions
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce amine-substituted compounds.
科学研究应用
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The pyrrole ring and the cyanophenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
4-(1H-Pyrrol-1-yl)benzonitrile: This compound is structurally similar but lacks the cyanophenyl group.
4-(2,5-Dimethyl-1-pyrrolyl)benzonitrile: Another similar compound with methyl substitutions on the pyrrole ring.
Uniqueness
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile is unique due to the presence of both the cyanophenyl group and the pyrrole ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be achievable with other similar compounds .
属性
CAS 编号 |
101341-02-0 |
|---|---|
分子式 |
C18H11N3 |
分子量 |
269.3 g/mol |
IUPAC 名称 |
4-[1-(4-cyanophenyl)pyrrol-3-yl]benzonitrile |
InChI |
InChI=1S/C18H11N3/c19-11-14-1-5-16(6-2-14)17-9-10-21(13-17)18-7-3-15(12-20)4-8-18/h1-10,13H |
InChI 键 |
ATTVJCICCUBYQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=CN(C=C2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)

![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)


![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)

![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)

